molecular formula C27H35FO5 B12707100 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate CAS No. 69986-99-8

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate

Cat. No.: B12707100
CAS No.: 69986-99-8
M. Wt: 458.6 g/mol
InChI Key: XIUGFPMMENKQMK-NEAAHKHISA-N
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Description

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 6alpha position.

    Hydroxylation: Introduction of hydroxyl groups at the 17 and 21 positions.

    Methylation: Introduction of a methyl group at the 16alpha position.

    Pivalate Ester Formation: Formation of the pivalate ester at the 21 position.

Each of these steps requires specific reagents and conditions, such as fluorinating agents, hydroxylating agents, and methylating agents, along with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Purification: Use of chromatographic techniques to isolate the desired product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Used in the development of anti-inflammatory and immunosuppressive therapies.

    Industry: Employed in the synthesis of other corticosteroids and related compounds.

Mechanism of Action

The mechanism of action of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to:

    Gene Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines.

    Immune Response: Inhibition of immune cell activation and proliferation.

    Metabolic Effects: Regulation of glucose metabolism and other metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

    Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.

    Betamethasone: Known for its strong anti-inflammatory effects.

Uniqueness

6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate is unique due to its specific fluorination and pivalate ester formation, which enhance its potency and stability compared to other corticosteroids.

Properties

CAS No.

69986-99-8

Molecular Formula

C27H35FO5

Molecular Weight

458.6 g/mol

IUPAC Name

[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H35FO5/c1-15-11-19-17-13-21(28)20-12-16(29)7-9-25(20,5)18(17)8-10-26(19,6)27(15,32)22(30)14-33-23(31)24(2,3)4/h7-9,12,15,17,19,21,32H,10-11,13-14H2,1-6H3/t15-,17-,19+,21+,25-,26+,27+/m1/s1

InChI Key

XIUGFPMMENKQMK-NEAAHKHISA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)C)F

Origin of Product

United States

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